1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
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Overview
Description
1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is a complex organic compound that features a piperazine ring substituted with a pyridin-3-ylsulfonyl group and a 2,2,2-trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Pyridin-3-ylsulfonyl Group: This step involves the sulfonylation of the piperazine ring using pyridin-3-ylsulfonyl chloride in the presence of a base such as triethylamine.
Addition of the 2,2,2-Trifluoroethyl Group: The final step is the alkylation of the piperazine ring with 2,2,2-trifluoroethyl bromide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with fewer oxygen functionalities.
Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.
Scientific Research Applications
1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-(Pyridin-2-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- 1-(Pyridin-4-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine
- 1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)morpholine
Uniqueness
1-(Pyridin-3-ylsulfonyl)-4-(2,2,2-trifluoroethyl)piperazine is unique due to the specific positioning of the pyridin-3-ylsulfonyl group and the trifluoroethyl group on the piperazine ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-pyridin-3-ylsulfonyl-4-(2,2,2-trifluoroethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N3O2S/c12-11(13,14)9-16-4-6-17(7-5-16)20(18,19)10-2-1-3-15-8-10/h1-3,8H,4-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUIBAAAAUDOMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)S(=O)(=O)C2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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